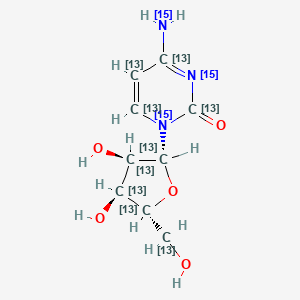
Cytidine-13C9,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine-13C9,15N3 is a labeled form of cytidine, a pyrimidine nucleoside. It is composed of cytosine, a nitrogenous base, and a ribose sugar. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C9,15N3 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cytidine molecule. The process typically starts with the synthesis of labeled cytosine, which is then glycosylated to form the labeled cytidine. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often purified using chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
Cytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction reactions can convert cytidine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the amino group in cytidine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Uridine
Reduction: Dihydrouridine
Substitution: Various substituted cytidine derivatives
科学的研究の応用
Cytidine-13C9,15N3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and nucleotide metabolism.
Medicine: Used in research on neuropsychiatric disorders and cerebrovascular diseases.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
作用機序
Cytidine-13C9,15N3 exerts its effects by incorporating into RNA and DNA, influencing various biological processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function. The labeled isotopes allow for precise tracking and analysis of these processes in research studies .
類似化合物との比較
Similar Compounds
- Uridine-13C9,15N2
- Guanosine-13C10,15N5
- Thymidine-13C10,15N2
- Adenosine-13C10,15N5
Uniqueness
Cytidine-13C9,15N3 is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful in NMR studies and metabolic research. Its ability to incorporate into RNA and DNA allows for detailed investigation of nucleotide metabolism and related biological processes .
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
255.13 g/mol |
IUPAC名 |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
UHDGCWIWMRVCDJ-IOTAFMPHSA-N |
異性体SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


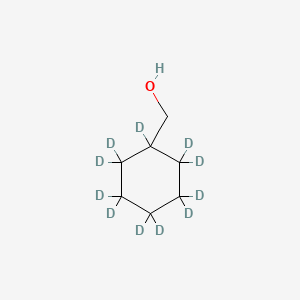

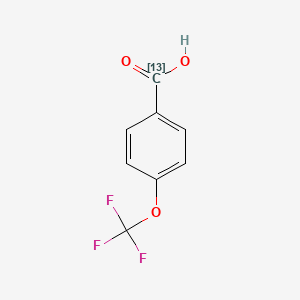

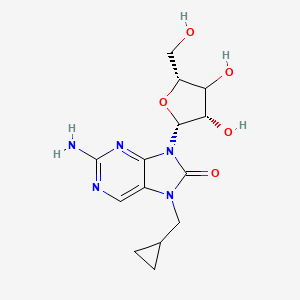

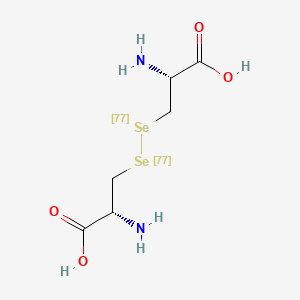
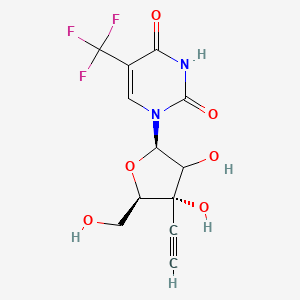
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

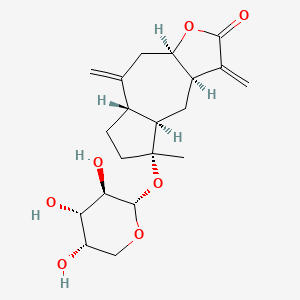
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
